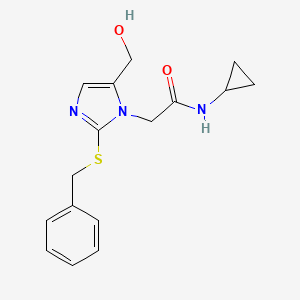

2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

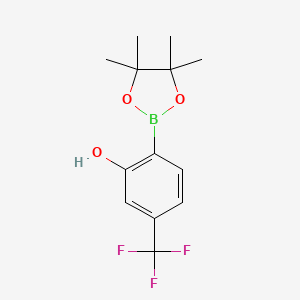

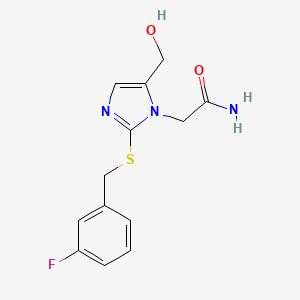

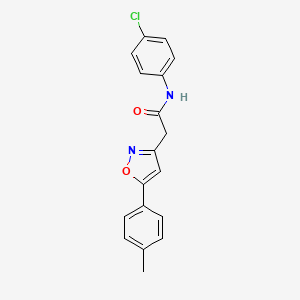

The compound “2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The molecule also contains a benzylthio group (a benzyl group attached through a sulfur atom), a hydroxymethyl group (a -CH2OH group), and a cyclopropyl group (a three-membered carbon ring). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, benzylthio group, hydroxymethyl group, and cyclopropyl group would all contribute to the overall structure .Chemical Reactions Analysis

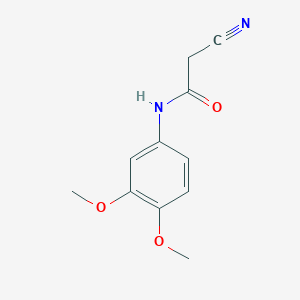

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The imidazole ring could participate in electrophilic substitution reactions or act as a ligand in coordination compounds . The benzylthio group could undergo oxidation or elimination reactions, and the hydroxymethyl group could participate in alcohol reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Cyclization Studies

Research on cyclic amidines, a category to which similar compounds may belong, has explored cyclization processes yielding various heterocyclic compounds. These studies provide foundational knowledge for synthetic chemistry, enabling the development of novel compounds with potential applications in material science, pharmaceuticals, and organic chemistry (Partridge & Smith, 1973).

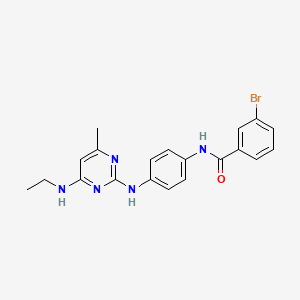

ACAT Inhibitors for Disease Treatment

Compounds structurally related to the query have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with significant implications for treating diseases associated with ACAT-1 overexpression. This highlights the compound's potential utility in developing treatments for cardiovascular diseases and related conditions (Shibuya et al., 2018).

Conformational Restriction in Drug Discovery

Research into conformationally restricted analogues of biologically active compounds, like histamine H3 receptor agonists, underscores the importance of structural modifications in enhancing selectivity and efficacy of pharmaceutical agents. Such studies inform the drug discovery process for neurological and psychiatric disorders (Kazuta et al., 2003).

Antimicrobial and Antifungal Applications

Synthesis and evaluation of compounds with benzimidazole and related structures have shown significant antimicrobial and antifungal activities. These findings suggest the potential for developing new antimicrobial agents to combat resistant strains of bacteria and fungi, addressing a critical need in public health (Sharma, Sharma, & Rane, 2004).

Antioxidant Properties

Benzimidazole derivatives have been studied as antioxidants for local base oil, demonstrating the chemical versatility and potential industrial applications of such compounds in enhancing the oxidative stability of various products (Basta et al., 2017).

Future Directions

properties

IUPAC Name |

2-[2-benzylsulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopropylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c20-10-14-8-17-16(22-11-12-4-2-1-3-5-12)19(14)9-15(21)18-13-6-7-13/h1-5,8,13,20H,6-7,9-11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKRUCVNZNCQMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2C(=CN=C2SCC3=CC=CC=C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-methylpyrazine](/img/structure/B2464818.png)

![6-[4-(5-Ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2464819.png)

![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2464826.png)

![3-{[7-(2-Furylmethyl)-5,6-dimethylpyrrolo[3,2-e]pyrimidin-4-yl]amino}propanoic acid](/img/structure/B2464827.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2464828.png)